molecular formula C21H28BrNO3 B12687298 (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide CAS No. 84604-79-5

(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide

Cat. No.: B12687298
CAS No.: 84604-79-5
M. Wt: 422.4 g/mol
InChI Key: KDVPCCLIBMLEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is a chemical compound with the molecular formula C21H28BrNO3 and a molecular weight of 422.35 g/mol . This compound is known for its unique structure, which includes a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 2-bromoethyltriethylammonium bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for synthesizing complex molecules .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide involves its interaction with specific molecular targets. The benzoyl and hydroxyphenoxy groups allow it to bind to proteins and enzymes, modulating their activity. The triethylammonium moiety enhances its solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is unique due to its combination of a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

84604-79-5

Molecular Formula

C21H28BrNO3

Molecular Weight

422.4 g/mol

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl-triethylazanium;bromide

InChI

InChI=1S/C21H27NO3.BrH/c1-4-22(5-2,6-3)14-15-25-18-12-13-19(20(23)16-18)21(24)17-10-8-7-9-11-17;/h7-13,16H,4-6,14-15H2,1-3H3;1H

InChI Key

KDVPCCLIBMLEJG-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.